molecular formula C15H16N2O2S B11668470 N'-(1-(3-Methoxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide

N'-(1-(3-Methoxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide

Katalognummer: B11668470
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: VRIXGVXZSDWFON-LFIBNONCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1-(3-Methoxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a methoxyphenyl group, a thienyl group, and an acetohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(3-Methoxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 3-methoxyacetophenone and 2-thiopheneacetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(1-(3-Methoxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1-(3-Methoxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide moiety to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl and methoxyphenyl groups.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Wirkmechanismus

The mechanism of action of N’-(1-(3-Methoxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-(1-(3-Methoxyphenyl)ethylidene)-2-(2-furyl)acetohydrazide: Similar structure with a furan ring instead of a thiophene ring.

    N’-(1-(3-Methoxyphenyl)ethylidene)-2-(2-pyridyl)acetohydrazide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N’-(1-(3-Methoxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of both methoxyphenyl and thienyl groups, which may contribute to its distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H16N2O2S

Molekulargewicht

288.4 g/mol

IUPAC-Name

N-[(E)-1-(3-methoxyphenyl)ethylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C15H16N2O2S/c1-11(12-5-3-6-13(9-12)19-2)16-17-15(18)10-14-7-4-8-20-14/h3-9H,10H2,1-2H3,(H,17,18)/b16-11+

InChI-Schlüssel

VRIXGVXZSDWFON-LFIBNONCSA-N

Isomerische SMILES

C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC(=CC=C2)OC

Kanonische SMILES

CC(=NNC(=O)CC1=CC=CS1)C2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.